molecular formula C27H34N4O5S B2478663 (2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide CAS No. 2098799-78-9

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Cat. No.: B2478663
CAS No.: 2098799-78-9
M. Wt: 526.65
InChI Key: UGJHKPQUMUDIQJ-ZFGGDYGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of VHL ligand 7 involves multiple synthetic steps. One common approach includes the use of L-hydroxyproline as a starting material. The key steps involve the protection of the benzylic amine, followed by C-H arylation of a thiazole ring . The final product is obtained through a series of coupling, deprotection, and amidation reactions . The overall yield of the synthesis can be optimized by using specific catalysts and reaction conditions, such as palladium acetate or Pd-PEPPSI-IPr .

Industrial Production Methods: Industrial production of VHL ligand 7 typically involves scaling up the laboratory synthesis methods. Researchers have reported successful preparation of VHL ligand 7 in multigram quantities using a unified five-step route . This method ensures high yields and purity, making it suitable for large-scale production.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O5S/c1-6-11-36-15-22(33)30-24(27(3,4)5)26(35)31-14-20(32)12-21(31)25(34)28-13-18-7-9-19(10-8-18)23-17(2)29-16-37-23/h1,7-10,16,20-21,24,32H,11-15H2,2-5H3,(H,28,34)(H,30,33)/t20-,21+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJHKPQUMUDIQJ-ZFGGDYGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCC#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCC#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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